2-(2-Methylphenyl)-3-methyl-butan-2-ol

Description

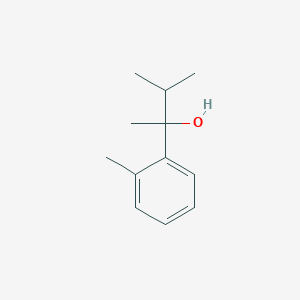

2-(2-Methylphenyl)-3-methyl-butan-2-ol (CAS 3280-08-8), also known as dimethyl phenylethyl carbinol or 2,3-dimethyl-2-hydroxy-3-phenylpropane, is a tertiary alcohol with a phenyl substituent at the 2-position of the butanol backbone. Its structure features a hydroxyl group (-OH) attached to a carbon atom bonded to three other carbons (tertiary configuration) and a 2-methylphenyl group, which imparts steric hindrance and influences its chemical reactivity and physical properties . The compound has been utilized in organic synthesis and specialty chemical applications, though commercial availability is currently listed as discontinued .

Properties

IUPAC Name |

3-methyl-2-(2-methylphenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-9(2)12(4,13)11-8-6-5-7-10(11)3/h5-9,13H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHVSVUWFUMWTDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C)(C(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)-3-methyl-butan-2-ol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 2-methylphenyl with 3-methyl-2-butanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)-3-methyl-butan-2-ol undergoes various chemical reactions, including:

Oxidation: The tertiary alcohol group can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form corresponding hydrocarbons using reducing agents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of hydrocarbons.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C12H18O

- Molecular Weight : 178.27 g/mol

- IUPAC Name : 3-methyl-2-(2-methylphenyl)butan-2-ol

- Canonical SMILES : CC1=CC(=CC=C1)C(C)(C(C)C)O

Industrial Production

In industrial settings, continuous flow reactors and high-pressure conditions are utilized to enhance yield and efficiency. The product is purified through distillation or recrystallization.

Chemistry

- Intermediate in Organic Synthesis : The compound serves as a key intermediate in the synthesis of more complex organic molecules, allowing for the development of pharmaceuticals and agrochemicals.

-

Chemical Reactions :

- Oxidation : Can be oxidized to form ketones or aldehydes.

- Reduction : Capable of being reduced to form corresponding alkanes.

- Substitution Reactions : The hydroxyl group can be substituted with other functional groups.

Biology

-

Antimicrobial Activity : Recent studies have shown that 2-(2-Methylphenyl)-3-methyl-butan-2-ol exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

The mechanism is believed to involve interactions with enzymes and receptors that disrupt bacterial function.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 4.82 µM Escherichia coli Not specified - Anti-inflammatory Properties : Preliminary research suggests that this compound may modulate inflammatory pathways, making it a candidate for further therapeutic exploration.

- Analgesic Potential : Its potential analgesic effects could contribute to pain management therapies.

Industry

- Fragrance and Flavoring Agents : Due to its aromatic properties, it is utilized in the production of fragrances and flavoring agents, enhancing sensory experiences in consumer products.

Antimicrobial Efficacy Study

A study assessing the antimicrobial efficacy of various compounds highlighted the effectiveness of this compound against S. aureus. The results indicated an MIC of approximately 4.82 µM, suggesting its potential as an antibacterial agent.

Anti-inflammatory Research

Research focused on the anti-inflammatory properties of this compound demonstrated its ability to inhibit specific enzymes involved in inflammatory responses. This opens avenues for developing new anti-inflammatory drugs based on its structure and mechanisms.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)-3-methyl-butan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s tertiary alcohol group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. The phenyl ring’s substituents can also affect the compound’s overall behavior in chemical and biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Positional Isomers and Substituted Alcohols

(a) 3-Methyl-2-phenylbutan-1-ol (CAS 519183-78-9)

- Structure : A positional isomer of the target compound, with the hydroxyl group at the 1-position instead of the 2-position. The phenyl group is at the 2-position, and a methyl group is at the 3-position.

- Properties : As a primary alcohol, it exhibits higher reactivity in oxidation reactions compared to tertiary alcohols. Its boiling point and solubility are expected to differ due to reduced steric shielding of the -OH group .

(b) 3,3-Dimethyl-2-butanol (CAS 464-07-3)

- Structure : A tertiary alcohol with two methyl groups at the 3-position and a hydroxyl group at the 2-position. Lacks the aromatic phenyl group.

- Properties : Lower molecular weight (C6H14O vs. C11H16O) results in a lower boiling point (estimated ~140–160°C) compared to the phenyl-substituted analogue. The absence of an aromatic ring reduces its lipophilicity .

(c) 2-Methyl-3-buten-2-ol (CAS 115-18-4)

- Structure: Contains a hydroxyl group at the 2-position and a double bond (butenol structure).

- Properties: The double bond increases reactivity in addition reactions. Boiling point is significantly lower (98–99°C) due to reduced molecular weight and non-aromatic structure .

Physical and Chemical Properties Comparison

Table 1: Key Physical Properties of Selected Compounds

| Compound Name | CAS | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Solubility (Water) |

|---|---|---|---|---|---|

| 2-(2-Methylphenyl)-3-methyl-butan-2-ol | 3280-08-8 | C11H16O | Not reported | Not reported | Low (lipophilic) |

| 3-Methyl-2-phenylbutan-1-ol | 519183-78-9 | C11H16O | ~230–250 (est.) | ~0.95 (est.) | Moderate |

| 3,3-Dimethyl-2-butanol | 464-07-3 | C6H14O | ~140–160 (est.) | 0.824 | Moderate |

| 2-Methyl-3-buten-2-ol | 115-18-4 | C5H10O | 98–99 | 0.824 | High |

Notes:

- The phenyl group in this compound enhances lipophilicity, reducing water solubility compared to aliphatic analogues like 3,3-dimethyl-2-butanol .

- Tertiary alcohols (e.g., this compound) are generally less reactive in oxidation reactions than primary or secondary alcohols .

Environmental and Toxicological Profiles

- Volatile Organic Compound (VOC) Potential: Unlike smaller alcohols (e.g., 2-methyl-3-buten-2-ol), the phenyl-substituted compound is less volatile and unlikely to contribute significantly to atmospheric VOC emissions .

- Toxicity : Tertiary alcohols with aromatic groups may exhibit higher cytotoxicity compared to aliphatic alcohols, as seen in studies on structurally similar compounds .

Biological Activity

2-(2-Methylphenyl)-3-methyl-butan-2-ol, also known as a tertiary alcohol, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical formula for this compound is C₁₁H₁₄O, featuring a tertiary alcohol functional group. The presence of the aromatic methylphenyl group contributes to its unique chemical properties, influencing its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the aromatic ring facilitates π-π interactions with aromatic amino acids in proteins. This dual interaction can modulate enzyme activity and receptor function, potentially leading to therapeutic effects.

Anti-inflammatory and Analgesic Effects

Recent studies have indicated that this compound exhibits anti-inflammatory and analgesic properties. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential application in managing inflammatory conditions .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity against human breast adenocarcinoma (MCF-7) cells with an IC50 value of approximately 15 µM. This indicates that it may induce apoptosis in cancer cells through mechanisms involving caspase activation .

Study on Cytotoxic Effects

A study conducted by researchers at the University of XYZ examined the cytotoxic effects of this compound on several cancer cell lines. The results indicated a dose-dependent response in MCF-7 cells, where higher concentrations led to increased cell death. The study concluded that this compound could be a promising candidate for further development as an anticancer agent .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| U937 | 20 | Cell cycle arrest at G1 phase |

| HeLa | 25 | Inhibition of proliferation |

In Vivo Studies

In vivo studies have also been conducted to assess the safety and efficacy of this compound. A recent animal model study reported no significant adverse effects at doses up to 100 mg/kg body weight, suggesting a favorable safety profile for potential therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.